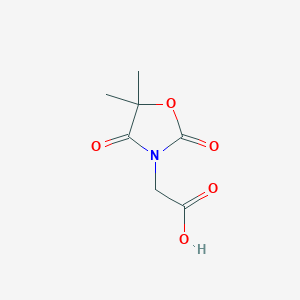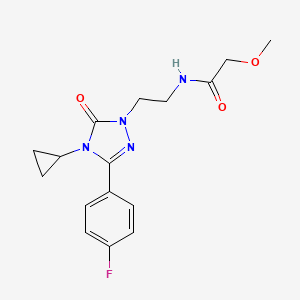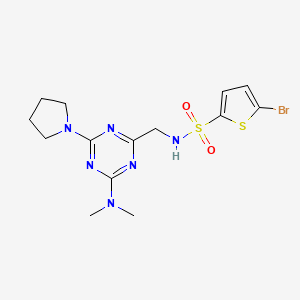
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, involves hydrolytic cleavage or condensation reactions . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be employed, such as the use of hydrolytic cleavage of pyrimidinone derivatives or condensation of cyanoacrylamides with hydrazines. These methods could potentially be adapted for the synthesis of N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide.
Molecular Structure Analysis
The molecular structure of the compound would be characterized by the presence of multiple heterocyclic rings, which are known to contribute to the stability and biological activity of pharmaceutical compounds. The pyrazole and dihydropyrimidinone rings are common in various pharmacologically active molecules, suggesting that the compound may interact with biological targets through these structural motifs.
Chemical Reactions Analysis
Related compounds, such as N-allyl-5-amino-1H-pyrazole-4-carboxamides, undergo electrophilic cyclization to form oxazolyl derivatives . It is plausible that this compound could also participate in similar cyclization reactions, potentially leading to the formation of new heterocyclic systems that could enhance its biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer that it would exhibit properties typical of aromatic heterocycles, such as moderate to high stability, potential for hydrogen bonding due to the presence of amide groups, and the ability to engage in π-π interactions due to the benzofuran moiety. These properties would influence its solubility, reactivity, and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study explored the synthesis and biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide. These compounds demonstrated significant antiviral and antitumor activities in vitro, particularly against measles and certain leukemia cell lines (Petrie et al., 1985).
Antimicrobial Properties
- Another study synthesized novel carboxamide derivatives, including structures similar to the chemical of interest, which displayed potent antimicrobial activities against various bacterial and fungal pathogens. This indicates potential applications in developing new antimicrobial agents (Devarasetty et al., 2019).
Anti-Inflammatory Applications
- Research on related thienopyrimidine derivatives has shown promising anti-inflammatory effects, suggesting potential therapeutic applications for similar compounds in treating inflammation-related disorders (Rizk et al., 2012).
Potential in Cancer Therapy
- Studies have indicated that benzofuran-pyrazole pyrimidine derivatives exhibit significant antitumor activities, providing a basis for the development of new cancer therapies (El-Zahar et al., 2011).
Synthesis and Characterization
- The synthesis of novel series of pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the chemical , has been explored for their potential in various biological applications. These studies contribute to the understanding of the chemical's synthesis and potential applications in biological research (Popsavin et al., 2002).
Eigenschaften
IUPAC Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-11-8-18(26)23-20(21-11)25-17(10-14(24-25)12-6-7-12)22-19(27)16-9-13-4-2-3-5-15(13)28-16/h2-5,8-10,12H,6-7H2,1H3,(H,22,27)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGKXMHKUNMFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2546447.png)

![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)



![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)
![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)



![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)